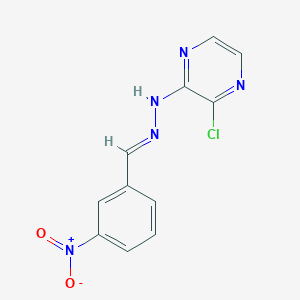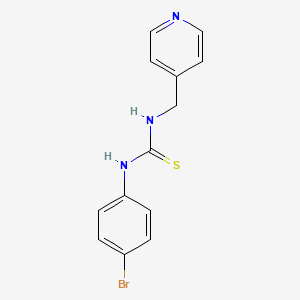![molecular formula C16H19N3O2 B5729425 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the family of acrylonitrile derivatives, and it has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile is not fully understood, but it is believed to exert its biological effects by inhibiting specific enzymes and proteins in cells. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has also been shown to inhibit the activity of DNA polymerase, which is an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus, making it a potential candidate for antiviral therapy. Additionally, 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This makes it an ideal candidate for drug discovery and development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its biological effects. Additionally, 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit cytotoxicity at high concentrations, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile. One potential direction is to further investigate its mechanism of action and identify specific targets for its biological effects. This could lead to the development of more potent and selective 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile derivatives for drug discovery. Another potential direction is to investigate its potential applications in organic electronics and optoelectronics. This could lead to the development of new materials with unique electronic properties for various applications. Finally, further studies are needed to evaluate the safety and toxicity of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile, which is essential for its potential use in clinical applications.
Synthesemethoden
The synthesis of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile involves the reaction of 4-(dimethylamino)benzaldehyde with 4-morpholinecarboxylic acid to form the corresponding imine intermediate. The imine intermediate is then reacted with acrylonitrile to produce 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile. The synthesis of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been optimized by various researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has also been studied for its potential applications in organic electronics and optoelectronics due to its unique electronic properties.
Eigenschaften
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18(2)15-5-3-13(4-6-15)11-14(12-17)16(20)19-7-9-21-10-8-19/h3-6,11H,7-10H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPKFKBTENQBOP-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(dimethylamino)phenyl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)
![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)



![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)
![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)

